Methionylisoleucine

Description

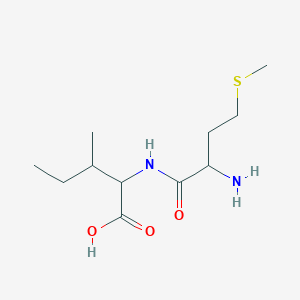

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRSJFVXREKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemoenzymatic Strategies for Methionylisoleucine and Its Analogs

Principles and Advancements in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.compowdersystems.com This technique simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing steps. bachem.com The synthesis of methionylisoleucine via SPPS begins with the anchoring of the C-terminal amino acid, isoleucine, to the solid support, followed by the sequential deprotection of the α-amino group and coupling of the subsequent amino acid, methionine. powdersystems.com

Fmoc/Boc Protecting Group Orthogonalities in this compound Synthesis

The success of SPPS relies on an orthogonal protecting group strategy, which allows for the selective removal of a temporary protecting group at each step without affecting the permanent protecting groups on the amino acid side chains. iris-biotech.de The two most common strategies are the Boc/Bzl and the Fmoc/tBu schemes. iris-biotech.de

Boc/Bzl Strategy : In this approach, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The side chains of reactive amino acids are protected by benzyl (B1604629) (Bzl)-based groups. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors requires a strong acid like hydrofluoric acid (HF). iris-biotech.de For this compound, the isoleucine side chain does not require protection. The methionine side chain's thioether is susceptible to oxidation and S-alkylation, particularly during repeated acid treatments for Boc removal. acs.org

Fmoc/tBu Strategy : This is the more widely used method today. beilstein-journals.org The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de The side chains are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de In the synthesis of this compound, the final step involves treating the peptide-resin with a strong acid cocktail, usually TFA-based, to cleave the dipeptide from the support and remove any side-chain protecting groups. sigmaaldrich.com This strategy is generally preferred due to its milder conditions for Nα-deprotection, which helps to minimize side reactions.

The orthogonality of the Fmoc/tBu strategy is a key advantage, as the base-labile Fmoc group and acid-labile side-chain protectors can be removed in distinct, non-interfering steps. iris-biotech.de

Selection and Optimization of Solid Supports (Resins) and Linkers

Wang Resin : This is a benzyl alcohol-type linker attached to a polystyrene support and is commonly used for synthesizing C-terminal peptide acids via the Fmoc strategy. nih.govsigmaaldrich.com However, loading the first amino acid (Fmoc-Ile-OH) can sometimes lead to racemization, and peptides with C-terminal isoleucine can be challenging. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA), which keeps the acid-labile side-chain protecting groups intact if desired. sigmaaldrich.com It is particularly recommended for synthesizing peptides with sterically hindered C-terminal residues like isoleucine or those prone to side reactions, such as methionine. acs.orgsigmaaldrich.com Loading is performed under non-activating conditions, which prevents racemization of the C-terminal isoleucine. sigmaaldrich.com

PEG Resins (e.g., TentaGel®) : These resins consist of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core. iris-biotech.de They exhibit excellent swelling properties in a wide range of solvents, including polar ones, which can improve reaction kinetics and help to disrupt peptide aggregation, a potential issue with hydrophobic sequences. researchgate.netcsic.es

| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Product | Key Advantages for Met-Ile Synthesis |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid | Standard, cost-effective choice for peptide acids. nih.gov |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Dilute TFA (e.g., 1-5% in DCM) | Carboxylic Acid | Minimizes racemization of C-terminal Ile; mild cleavage protects Met from side reactions. acs.orgsigmaaldrich.com |

| NovaSyn® TGT Resin | Trityl | 95% TFA | Carboxylic Acid | Recommended for C-terminal Ile to avoid racemization and diketopiperazine formation. sigmaaldrich.com |

| PEG-PS Resins | Various (e.g., Wang, Rink) | Dependent on linker | Dependent on linker | Improved solvation and reduced aggregation for potentially hydrophobic sequences. researchgate.netcsic.es |

Evaluation of Coupling Reagents and Reaction Kinetics

The formation of the peptide bond between the carboxyl group of Fmoc-Met-OH and the free amine of the resin-bound isoleucine is a critical step that requires a coupling reagent to activate the carboxylic acid. mdpi.com The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization. peptide.com

Common classes of coupling reagents include:

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. researchgate.netpeptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and provide rapid coupling times. peptide.comsigmaaldrich.com HATU is particularly effective for sterically hindered couplings, which can be relevant when coupling to the secondary amine of a growing peptide chain attached to a bulky isoleucine residue. sigmaaldrich.com

The coupling of methionine can be straightforward, but the subsequent coupling to a resin-bound isoleucine can be sterically demanding. In such cases, a more potent activating agent like HATU might be preferred, or a "double coupling" strategy may be employed, where the coupling reaction is repeated to ensure complete acylation of the free amine. biotage.combiotage.com

| Coupling Reagent | Class | Key Characteristics & Considerations |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and widely used; HOBt minimizes racemization. peptide.com |

| HBTU/DIPEA | Aminium Salt | Fast and efficient; excess HBTU can cap the N-terminus. peptide.com |

| HATU/DIPEA | Aminium Salt | Highly efficient, especially for sterically hindered couplings; lower racemization risk than HBTU. sigmaaldrich.com |

| PyBOP/DIPEA | Phosphonium Salt | Rapid coupling with less hazardous byproducts than its predecessor, BOP. peptide.com |

Methodologies for On-Resin Cleavage and Product Deprotection

The final step in SPPS is the cleavage of the dipeptide from the resin and the simultaneous removal of any permanent side-chain protecting groups. sigmaaldrich.com For the Fmoc/tBu synthesis of this compound, this is typically achieved with a strong acid cocktail. thermofisher.com

A standard cleavage cocktail is a mixture of TFA, a scavenger, and water, such as TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) . sigmaaldrich.com The components serve specific purposes:

TFA : The strong acid that cleaves the peptide from acid-labile linkers (like Wang) and removes acid-labile side-chain protecting groups. sigmaaldrich.com

Scavengers : These are nucleophilic reagents added to "trap" the highly reactive cationic species generated from the protecting groups and the linker during acidolysis. sigmaaldrich.com Without scavengers, these cations can cause irreversible modification of sensitive residues. sigmaaldrich.com

Methionine Considerations : The thioether side chain of methionine is particularly susceptible to oxidation to methionine sulfoxide (B87167) and S-alkylation (tert-butylation) by cations generated from tBu-based protecting groups. acs.org TIS is an effective scavenger for tBu cations. sigmaaldrich.com To further prevent oxidation, other scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) can be included in the cocktail. sigmaaldrich.comthermofisher.com Recent studies have also explored new cleavage cocktails containing reagents like trimethylsilyl (B98337) chloride (TMSCl) to specifically eradicate oxidation and reduce S-alkylation of methionine. acs.org

Solution-Phase Peptide Synthesis Approaches

Before the dominance of SPPS, peptides were synthesized exclusively in solution. ekb.eg Solution-phase peptide synthesis (SolPS) involves carrying out all reactions in a homogeneous solution, with the purification of the intermediate dipeptide after the coupling step. mdpi.comresearchgate.net

For a simple dipeptide like this compound, the synthesis would involve protecting the N-terminus of methionine (e.g., with Boc or Fmoc) and the C-terminus of isoleucine (e.g., as a methyl or benzyl ester). The two modified amino acids are then coupled in solution using a standard coupling reagent (e.g., DIC/HOBt or T3P®). ekb.egmdpi.com This is followed by a workup and purification step (e.g., extraction, crystallization, or chromatography) to isolate the protected dipeptide. Finally, the protecting groups are removed to yield the final this compound product. mdpi.com

While SolPS can be more labor-intensive for long peptides due to the need for purification at each step, it offers advantages for large-scale production of short peptides. rsc.org Recent advancements, such as the Group-Assisted Purification (GAP) method, aim to simplify purification in SolPS by using protecting groups that facilitate extraction-based purification, avoiding the need for chromatography. rsc.org Chemoenzymatic strategies, which use enzymes like carboxypeptidases or aminopeptidases to form the peptide bond under mild, aqueous conditions, also represent a viable, though less common, approach for dipeptide synthesis. google.comasm.orgnih.gov

Segment Condensation and Fragment Ligation Strategies

Segment condensation, a key strategy in chemical peptide synthesis, involves the coupling of two pre-synthesized peptide fragments. ethz.ch In the context of this compound, this would typically involve the activation of the carboxyl group of a protected methionine residue and its subsequent reaction with the amino group of a protected isoleucine residue. This approach is advantageous for the synthesis of larger peptides and proteins as it allows for the purification of intermediate fragments, thereby reducing the accumulation of side products. ethz.ch

Native Chemical Ligation (NCL) is a powerful variant of fragment ligation that allows for the coupling of unprotected peptide fragments in aqueous solution. ethz.ch This method requires one fragment to have a C-terminal thioester and the other to have an N-terminal cysteine. While not directly applicable to the standard Met-Ile linkage, variations of this methodology, such as those involving other N-terminal amino acids, are continuously being developed and could potentially be adapted for the synthesis of this compound-containing peptides. The key advantage of NCL is its high chemoselectivity, which minimizes the need for protecting groups on other functional groups within the peptide fragments. ethz.ch

Another approach involves the use of coupling reagents to facilitate the amide bond formation. For instance, the synthesis of a cyclic peptide containing the Met-Ile-Phe sequence has been reported, where the linear precursor was assembled using solid-phase peptide synthesis (SPPS) and then cyclized in solution. nih.gov Although this example involves a larger peptide, the fundamental step of forming the Met-Ile bond relies on standard peptide coupling chemistry.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions and the solvent system employed. The choice of coupling reagent, temperature, and solvent can significantly impact the reaction rate, yield, and the extent of side reactions such as racemization.

A study on microwave-assisted solution-phase peptide synthesis reported the successful synthesis of Boc-Met-Ile-OMe. researchgate.net The reaction was carried out in neat water using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) as the coupling system under microwave irradiation. This method yielded the dipeptide in 75% yield with a purity of 95%. researchgate.net The use of water as a solvent represents a more environmentally friendly approach compared to traditional organic solvents like DMF or NMP. researchgate.net

The temperature of the coupling reaction is another critical parameter. For instance, when using mixed anhydride (B1165640) methods, temperatures are typically kept below 0°C to minimize the risk of disproportionation of the mixed anhydride, which can lead to lower yields. ekb.eg

The solvent system not only influences the solubility of the reactants but can also affect the reaction equilibrium and the stability of the activated species. The optimization of these parameters is crucial for developing a robust and efficient synthesis of this compound.

| Protected Dipeptide | Coupling Reagents | Solvent | Conditions | Yield | Purity | Reference |

| Boc-Met-Ile-OMe | TBTU/HOBt/DIEA | Neat Water | Microwave Irradiation | 75% | 95% | researchgate.net |

Chemoenzymatic and Biotechnological Production Routes

Chemoenzymatic and biotechnological approaches offer sustainable and highly specific alternatives to purely chemical synthesis methods for producing dipeptides like this compound. researchgate.net These methods leverage the catalytic power of enzymes and microbial systems to achieve efficient and often stereospecific synthesis.

Enzymatic Catalysis in this compound Bond Formation and Hydrolysis

Enzymes, particularly proteases and ligases, can be used to catalyze the formation of peptide bonds. nih.gov In a process known as enzymatic peptide synthesis, the reaction equilibrium of proteases is shifted from hydrolysis towards synthesis. This can be achieved by controlling reaction conditions such as pH, temperature, and the use of organic co-solvents. nih.gov The key advantage of enzymatic synthesis is the high stereoselectivity of enzymes, which typically produce only the desired L-L dipeptide without the need for protecting groups on the amino acid side chains. researchgate.netnih.gov

While specific enzymes that are highly efficient for the synthesis of this compound are not extensively documented in publicly available literature, general principles of enzymatic peptide synthesis are applicable. Enzymes like thermolysin, papain, and α-chymotrypsin are known to catalyze the formation of peptide bonds between various amino acids. researchgate.netnih.gov The substrate specificity of these enzymes would determine their suitability for Met-Ile synthesis. For instance, some proteases show a preference for hydrophobic amino acids like methionine and isoleucine at specific positions in the substrate. researchgate.net

Conversely, peptidases can also catalyze the hydrolysis of the this compound bond. Dipeptidyl peptidases (DPPs), for example, are a class of enzymes that cleave dipeptides from the N-terminus of proteins and peptides. nih.gov The study of such hydrolytic enzymes can provide insights into the stability of the Met-Ile bond under various biological conditions.

Recent research has also highlighted the catalytic role of the methionine residue itself within certain enzymes, suggesting its potential involvement in facilitating biochemical reactions beyond just being a structural component. bristol.ac.uk

Exploration of Microbial and Cell-Free Protein Synthesis Systems for Dipeptide Production

Microbial fermentation presents a promising route for the large-scale production of dipeptides. researchgate.net This involves engineering microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to overproduce the desired dipeptide. nih.govnih.gov While the direct microbial production of this compound is not widely reported, the foundational technology for producing its constituent amino acids, L-methionine and L-isoleucine, through fermentation is well-established. nih.govnih.govresearchgate.net Strains have been metabolically engineered to enhance the biosynthetic pathways leading to these amino acids. nih.govnih.gov Further engineering of these strains to express dipeptide-synthesizing enzymes, such as L-amino acid ligases or non-ribosomal peptide synthetases (NRPSs), could potentially enable the direct production of Met-Ile. asm.orgd-nb.infogoogle.com

Cell-free protein synthesis (CFPS) systems offer another powerful platform for dipeptide production. nih.govfrontiersin.orgwikipedia.org These systems utilize cell extracts containing the necessary machinery for transcription and translation (ribosomes, tRNA, enzymes) to produce proteins and peptides from a DNA template in vitro. wikipedia.orgtierrabiosciences.comfraunhofer.de The open nature of CFPS allows for direct control over the reaction environment and the incorporation of non-canonical amino acids. wikipedia.orgfraunhofer.de By providing a DNA template encoding a simple Met-Ile dipeptide and supplying the necessary amino acids and energy source, a CFPS system could be used for the rapid and efficient synthesis of this compound. This approach avoids the complexities of maintaining cell viability and can be readily scaled and automated. tierrabiosciences.com

Advanced Purification and Characterization for Synthetic Purity

Ensuring the purity of synthetically produced this compound is critical for its intended applications. A variety of advanced purification and characterization techniques are employed to remove impurities and verify the identity and quality of the final product.

Following synthesis, the crude dipeptide mixture often contains unreacted starting materials, coupling reagents, and byproducts from side reactions. The primary method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comnih.govwaters.com In RP-HPLC, the crude peptide is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity. nih.govnih.gov this compound, being composed of two hydrophobic amino acids, would be well-retained on such a column, allowing for its separation from more polar or less hydrophobic impurities.

Solid-Phase Extraction (SPE) is another useful technique for purification, especially for desalting and removing major impurities. mdpi.comnih.gov Similar to HPLC, RP-SPE utilizes a solid sorbent to retain the peptide of interest while impurities are washed away. The purified peptide is then eluted with a stronger solvent. mdpi.com

Once purified, the identity and purity of this compound are confirmed using several analytical methods:

Mass Spectrometry (MS): This technique provides a precise measurement of the molecular weight of the dipeptide, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and verify its amino acid sequence. asm.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the dipeptide. mdpi.com

Amino Acid Analysis (AAA): This method involves hydrolyzing the dipeptide back into its constituent amino acids and quantifying them. This confirms the amino acid composition and can be used to determine the peptide concentration.

The combination of these purification and characterization techniques ensures that the synthesized this compound meets the required standards of purity and structural integrity.

| Technique | Purpose | Information Obtained |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification | Separation of the target dipeptide from impurities based on hydrophobicity. nih.govwaters.com |

| Solid-Phase Extraction (SPE) | Purification & Desalting | Removal of salts and major impurities. mdpi.com |

| Mass Spectrometry (MS) | Characterization | Confirmation of molecular weight and amino acid sequence. asm.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Characterization | Detailed structural elucidation and stereochemistry. mdpi.com |

| Amino Acid Analysis (AAA) | Characterization | Confirmation of amino acid composition and quantification. |

Chromatographic Purification Techniques (e.g., RP-HPLC, Ion-Exchange Chromatography)

Following the synthesis of this compound, the crude product is typically a complex mixture containing the desired dipeptide alongside unreacted starting materials, reagents, and various side-products. bachem.com These impurities can include deletion sequences, truncated peptides, and chemically modified species that arise during the synthesis and cleavage steps. bachem.comwaters.com Therefore, robust purification techniques are essential to isolate this compound with high purity. The most prominent and effective methods for peptide purification are chromatographic techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized method for the purification of peptides due to its high resolution and versatility. hplc.euamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is passed through a stationary phase, typically silica (B1680970) particles chemically modified with hydrophobic C18 or C8 alkyl chains, which is packed into a column. bachem.comresearchgate.net

The separation is achieved by eluting the sample with a mobile phase consisting of a gradient of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid - TFA) and an organic solvent, commonly acetonitrile (B52724) (ACN). bachem.comlcms.cz TFA serves to protonate the carboxyl groups of the peptide, which minimizes secondary interactions and leads to better separation and peak shapes. lcms.cz Hydrophilic impurities are washed out first, while more hydrophobic molecules, including the target peptide, are retained longer on the column. bachem.com By gradually increasing the concentration of the organic solvent, the hydrophobicity of the mobile phase increases, leading to the sequential elution of the bound molecules. bachem.com The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu

Ion-Exchange Chromatography (IEX) separates peptides based on their net surface charge. waters.comeurekaselect.com This technique is particularly useful when RP-HPLC does not provide adequate separation or as an orthogonal method to achieve higher purity. waters.comphenomenex.com The stationary phase in IEX consists of a resin functionalized with either positively charged groups (anion-exchange) or negatively charged groups (cation-exchange). waters.com Since the charge of a peptide is dependent on the pH of the solution, the separation can be finely tuned by adjusting the pH of the mobile phase. waters.com

In a typical IEX separation, the peptide mixture is loaded onto the column in a low ionic strength buffer. phenomenex.com Peptides with a net charge opposite to that of the stationary phase will bind, while uncharged or similarly charged molecules will pass through. The bound peptides are then eluted by increasing the ionic strength of the buffer (salt gradient) or by changing its pH. waters.comphenomenex.com IEX is effective in separating peptides with subtle charge differences that may arise from modifications like deamidation. phenomenex.com

| Technique | Principle of Separation | Stationary Phase Examples | Mobile Phase Considerations | Typical Applications for this compound Purification |

| RP-HPLC | Hydrophobicity | C18 or C8 silica | Gradient of water/acetonitrile with 0.1% TFA. bachem.comlcms.cz | Primary purification method, high-resolution separation from hydrophobic impurities. hplc.eu |

| Ion-Exchange (IEX) | Net Charge | Anion-exchangers (Q, DEAE), Cation-exchangers (SP, CM). waters.com | pH and salt concentration gradients (e.g., ammonium (B1175870) formate). waters.com | Orthogonal purification, separation of charge variants. phenomenex.com |

Assessment of Stereochemical Purity and Racemization Control

The biological activity of peptides is critically dependent on their specific three-dimensional structure, which is determined by the sequence and chirality of their constituent amino acids. During peptide synthesis, there is a significant risk of racemization, the conversion of a chiral amino acid from its desired stereoisomer (e.g., L-form) to its enantiomer (D-form). wikipedia.orgresearchgate.net The formation of even small amounts of diastereomeric impurities can drastically alter or eliminate the biological function of the peptide. Therefore, rigorous assessment of stereochemical purity and the implementation of strategies to control racemization are of paramount importance in the synthesis of this compound.

The primary mechanism for racemization during peptide bond formation involves the activation of the carboxylic acid group of the incoming amino acid. This activation can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to losing its stereochemical integrity. highfine.comrsc.org Several factors can influence the extent of racemization, including the choice of coupling reagents, the presence of bases, reaction temperature, and the specific amino acid being coupled. highfine.comnih.gov

To minimize racemization, various strategies have been developed. The use of specific coupling additives, such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-hydroxyiminoacetate (Oxyma), can suppress the formation of the problematic oxazolone intermediate. wikipedia.orgorgsyn.org These additives react with the activated amino acid to form an active ester that is less susceptible to racemization. wikipedia.org Careful control of the reaction conditions, such as using hindered bases and lower temperatures, can also significantly reduce the risk of epimerization. nih.gov For instance, in microwave-enhanced peptide synthesis, lowering the coupling temperature has been shown to limit racemization of sensitive amino acids. nih.gov

The assessment of stereochemical purity is a critical analytical step to ensure the quality of the synthesized this compound. A common and effective method involves the complete hydrolysis of the dipeptide into its constituent amino acids, followed by chiral analysis. digitellinc.com The resulting amino acid mixture can then be analyzed by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. These methods can separate the L- and D-enantiomers, allowing for their quantification. researchgate.netdigitellinc.com

A more advanced approach combines liquid chromatography with mass spectrometry (LC-MS) for the analysis. digitellinc.com This method often involves hydrolyzing the peptide in a deuterated acid, which helps to correct for any racemization that might occur during the hydrolysis step itself. digitellinc.com The separated amino acids are then detected by mass spectrometry, providing a highly sensitive and accurate determination of the D-isomer content. digitellinc.com

| Factor Influencing Racemization | Control Strategy | Analytical Method for Purity Assessment | Principle of Analysis |

| Coupling Reagent | Use of additives like HOBt or Oxyma to suppress oxazolone formation. wikipedia.orgorgsyn.org | Chiral HPLC | Separation of enantiomers on a chiral stationary phase. researchgate.net |

| Base | Use of sterically hindered bases (e.g., collidine). nih.gov | Chiral GC | Separation of volatile amino acid derivatives on a chiral column. |

| Temperature | Lowering reaction temperatures, especially during coupling steps. nih.gov | LC-MS/MS | Separation of hydrolyzed amino acids by LC followed by mass spectrometric detection for high sensitivity and quantification of D-isomers. digitellinc.com |

| Amino Acid Residue | Certain amino acids like histidine and cysteine are more prone to racemization. peptide.com |

By employing these sophisticated purification and analytical techniques, it is possible to produce and verify the high purity and stereochemical integrity of this compound, which is essential for its intended applications.

Advanced Spectroscopic and Mass Spectrometric Characterization of Methionylisoleucine

Mass Spectrometry (MS) for Molecular and Structural Analysis

Mass spectrometry is a cornerstone technique for the analysis of peptides like Methionylisoleucine, offering high sensitivity and specificity for determining molecular weight and elucidating structural details.

High-Resolution Mass Spectrometry for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C11H22N2O3S), the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with accuracies in the low parts-per-million (ppm) range. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other molecules with the same nominal mass. The success of identifying proteoforms, especially those with low abundance, is significantly influenced by the mass accuracy and resolution of the mass spectrometer. nist.govkbibiopharma.com

Table 1: Theoretical Mass Calculation for this compound (C11H22N2O3S)

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 22 | 1.008 | 22.176 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | | | 262.373 |

Note: This table presents the average molecular weight. HRMS would utilize monoisotopic masses for precise formula confirmation.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a biophysical method that provides insights into the conformational dynamics of peptides and proteins in solution. singmass.sg When a peptide like this compound is introduced into a deuterated solvent (e.g., D₂O), the labile amide hydrogens on the peptide backbone can exchange with deuterium atoms from the solvent. creative-proteomics.comthermofisher.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. wikipedia.org By quenching the exchange reaction at various time points and analyzing the mass increase using MS, one can map the regions of the molecule that are more exposed or flexible versus those that are more structured or buried. singmass.sgwikipedia.org For a small dipeptide like this compound, HDX-MS can provide information about its solution-state conformation and interactions. nih.gov

Electron Activated Dissociation (EAD) for Leucine (B10760876)/Isoleucine Isomer Differentiation within Peptides

A significant challenge in peptide analysis is the differentiation of isomeric amino acids such as leucine and isoleucine, which have identical masses. Traditional fragmentation methods like CID are often insufficient for this purpose. acs.orgsciex.com Electron Activated Dissociation (EAD), a newer fragmentation technique, can overcome this limitation. EAD induces fragmentation of the amino acid side chains, producing diagnostic fragment ions that allow for the unambiguous differentiation of leucine and isoleucine. sciex.com Specifically, EAD generates a characteristic z-29 fragment for isoleucine and a z-43 fragment for leucine. sciex.com This capability is crucial for the correct structural elucidation of peptides containing these residues, including this compound. Other electron-based methods like electron transfer dissociation (ETD) combined with higher-energy collisional dissociation (HCD) have also proven effective in distinguishing these isomers by producing characteristic w-ions. nih.govresearchgate.netacs.org

Integration of MS with Chromatographic Separations (LC-MS)

To analyze complex mixtures and improve the sensitivity and specificity of detection, mass spectrometry is often coupled with a separation technique like liquid chromatography (LC). LC-MS allows for the separation of this compound from other components in a sample before it enters the mass spectrometer. aacrjournals.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for separating peptides. sielc.com For enhanced separation of polar compounds like amino acids and dipeptides, hydrophilic interaction liquid chromatography (HILIC) can be employed. mdpi.comcreative-proteomics.com The choice of chromatographic conditions, including the column and mobile phase, is critical for achieving good resolution, especially for separating isomers. nih.gov A study developing a UPLC-MS/MS method for dipeptide quantification used derivatization to increase sensitivity and enhance chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Level Structural Elucidation

While mass spectrometry provides valuable information on molecular weight and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed three-dimensional structure of a molecule in solution at the atomic level. Through various NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign the resonances of all the protons and carbons in this compound. The Nuclear Overhauser Effect (NOE) provides information about through-space proximities between atoms, which is crucial for determining the peptide's conformation. Chemical shifts are also sensitive to the local chemical environment, offering further structural insights. While HDX has been traditionally studied by NMR, the advent of HDX-MS has enabled the investigation of larger proteins. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methionine |

| Isoleucine |

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, COSY, TOCSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of peptides in solution. nmims.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive data on its atomic connectivity and spatial arrangement.

1D NMR (¹H and ¹³C): One-dimensional ¹H and ¹³C NMR spectra offer the initial assessment of a peptide's structure. The ¹H spectrum reveals the number and environment of protons, while the ¹³C spectrum provides information about the carbon skeleton. While experimental spectra for this compound are not widely available, predicted chemical shifts can be sourced from databases like the Human Metabolome Database (HMDB). hmdb.ca These predictions are based on the known values for the constituent amino acids, methionine and isoleucine, with adjustments for the formation of the peptide bond. chemicalbook.comhmdb.ca The ¹H NMR spectrum is expected to show distinct signals for the amide (NH), alpha-protons (Hα), and side-chain protons of both the methionyl and isoleucyl residues. hmdb.ca Similarly, the ¹³C spectrum would display resonances for the carbonyl (C=O), alpha-carbons (Cα), and side-chain carbons. hmdb.cachemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data sourced from the Human Metabolome Database (HMDB0028976) for L-Methionyl-L-isoleucine in D₂O. hmdb.ca

| Atom | Residue | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | Methionyl | Typically 8.2-8.5 | - |

| Hα | Methionyl | 4.07 | 54.7 |

| Hβ | Methionyl | 2.15 | 30.6 |

| Hγ | Methionyl | 2.65 | 31.3 |

| S-CH₃ | Methionyl | 2.12 | 15.3 |

| N-H | Isoleucyl | Typically 8.1-8.4 | - |

| Hα | Isoleucyl | 4.25 | 59.9 |

| Hβ | Isoleucyl | 1.94 | 38.3 |

| Hγ | Isoleucyl | 1.23 / 1.45 | 26.0 |

| Cγ' | Isoleucyl | - | 16.2 |

| Hδ | Isoleucyl | 0.93 | 11.9 |

| C=O | Isoleucyl | - | 177.3 |

Note: Amide (N-H) proton shifts are highly dependent on solvent and hydrogen bonding and are not typically predicted in D₂O where they exchange with deuterium.

2D NMR Techniques: For an unambiguous assignment of these resonances, 2D NMR experiments are essential. nih.gov They reveal through-bond and through-space correlations between nuclei. uzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through two or three bonds (e.g., Hα-Hβ). nih.govuniv-lille1.fr It is fundamental for tracing the connectivity within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing the entire spin system of an amino acid residue. univr.it For example, a cross-peak between an amide proton and a methyl proton in the TOCSY spectrum would confirm they belong to the same isoleucine residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. nih.govunivr.it It is crucial for determining the peptide's three-dimensional conformation and the relative orientation of the two amino acid residues.

| 2D NMR Experiment | Type of Information Provided | Application to this compound |

| COSY | Through-bond correlations between adjacent protons (²J, ³J) | Identifies Hα-Hβ, Hβ-Hγ correlations within each residue. nih.gov |

| TOCSY | Through-bond correlations within a complete spin system | Links the amide proton of a residue to all other protons in its side chain. univr.it |

| NOESY/ROESY | Through-space correlations between proximate protons (<5Å) | Establishes sequential connectivities (e.g., Hα of Met to NH of Ile) and determines side-chain orientations. nih.gov |

Conformational Analysis and Intermolecular Interactions via NMR

NMR spectroscopy is a powerful tool for investigating the dynamic conformational landscape of peptides in solution. auremn.org.brresearchgate.net By analyzing specific NMR parameters, researchers can deduce the preferred shapes (conformations) of this compound and its interactions with its environment.

Key NMR parameters for conformational analysis include:

³J Coupling Constants: The coupling constant between the amide proton and the α-proton (³J_HNHα) is related to the dihedral angle phi (φ) through the Karplus equation. This allows for the determination of the backbone conformation around the N-Cα bond.

Chemical Shift Perturbations: Changes in the chemical shifts of specific protons, particularly the amide protons, upon changes in solvent, pH, or temperature can indicate intermolecular interactions like hydrogen bonding. nih.gov A low temperature coefficient (dδ/dT) for an amide proton, for example, suggests its involvement in a stable hydrogen bond.

Optical Spectroscopy for Secondary Structure and Conformational Studies

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Transitions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgnih.gov As this compound is composed of chiral L-amino acids, it is optically active and will produce a CD spectrum.

CD spectroscopy is exceptionally sensitive to the secondary structure of peptides. unimelb.edu.au

Far-UV Region (190-250 nm): The absorption in this region is dominated by the peptide bond. The shape and magnitude of the CD spectrum can distinguish between different types of secondary structures. For a short peptide like this compound, the spectrum would likely indicate a random coil conformation, characterized by a strong negative band near 200 nm. However, the presence of stable β-turns, a common secondary structure element in small peptides, would introduce distinct spectral features, such as a weak positive band around 220 nm and a negative band near 205 nm.

Near-UV Region (250-320 nm): Signals in this region arise from aromatic amino acid side chains. Since neither methionine nor isoleucine is aromatic, this compound is not expected to have a significant near-UV CD spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Vibrations and Hydrogen Bonding

FTIR spectroscopy probes the vibrational modes of molecules and is highly effective for analyzing peptide secondary structure and hydrogen bonding. nih.gov The most informative bands for peptides are the amide bands, which arise from vibrations of the peptide linkage (-CO-NH-). leibniz-fli.de

Amide I (1600–1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide backbone. scirp.org Its frequency is highly sensitive to the peptide's secondary structure. For example, a band around 1655 cm⁻¹ is characteristic of a random coil, while frequencies in the 1620-1640 cm⁻¹ and 1660-1695 cm⁻¹ ranges suggest β-sheet or β-turn structures, respectively. nih.govresearchgate.net

Amide II (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also sensitive to conformation and hydrogen bonding.

Amide A (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration. Its position shifts to lower wavenumbers when the N-H group participates in hydrogen bonding, providing direct evidence for such interactions. scirp.org

Typical FTIR Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 and 1680-1700 |

| β-Turn | 1660–1695 |

| Random Coil | 1648–1657 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. technologynetworks.com For peptides, the primary chromophore is the peptide bond itself. This compound lacks aromatic side chains (like tryptophan or tyrosine) that absorb strongly in the near-UV range. nih.gov

Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the peptide bond in the far-UV region. msu.edu

An intense absorption band around 190 nm, corresponding to a π→π* transition.

A weaker absorption band around 210-220 nm, corresponding to an n→π* transition.

These absorptions are generally used to determine the concentration of a peptide solution rather than for detailed structural analysis, for which CD spectroscopy is more informative.

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Complex Structures

While NMR and optical spectroscopy provide structural information in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can determine atomic-resolution structures in the solid state or in a vitrified, near-native state.

X-ray Crystallography: This technique requires the molecule to be crystallized. If a high-quality crystal of this compound could be grown, X-ray diffraction would yield a precise three-dimensional model of its structure in the solid state, including bond lengths, bond angles, and the details of intermolecular packing and hydrogen bonding in the crystal lattice. nih.gov Currently, no public crystal structure for this compound is available.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary technique for determining the structures of large protein complexes and assemblies in a frozen-hydrated state. americanpeptidesociety.org While typically used for much larger molecules, cryo-EM can also be applied to study supramolecular structures formed by smaller molecules, such as dipeptide nanostructures or gels. rsc.orgnih.gov If this compound were part of a larger complex, such as a peptide transporter, or if it formed self-assembled structures, cryo-EM would be a powerful tool to visualize its conformation and interactions at high resolution. rcsb.orgplos.org

Crystallization Strategies for this compound and its Conjugates

The production of high-quality, single crystals is the foundational step for X-ray diffraction analysis. While specific crystallization data for this compound is not extensively documented in public databases, established strategies for similar dipeptides provide a robust framework for obtaining suitable crystals.

General Crystallization Approaches for Dipeptides:

The slow evaporation of a supersaturated solution is a common and effective method for growing dipeptide crystals. nih.goviucr.org For instance, the isomeric dipeptides L-glycyl-L-methionine (Gly-Met) and L-methionyl-L-glycine (Met-Gly) have been successfully crystallized from warm methanol (B129727) solutions. nih.gov In this technique, the dipeptide is dissolved in a suitable solvent, such as a methanol-water or ethanol-water mixture, often with gentle heating to achieve saturation. nih.goviucr.org The solution is then left undisturbed at room temperature, allowing the solvent to evaporate slowly, which gradually increases the solute concentration and promotes the formation of well-ordered crystals over days or weeks. nih.goviucr.org

Common techniques employed for peptide crystallization include:

Vapor Diffusion: This is a widely used method that involves equilibrating a drop of the peptide solution (mixed with a precipitant) against a larger reservoir of the precipitant solution in a sealed chamber. Water slowly diffuses from the drop to the reservoir, concentrating the peptide and inducing crystallization.

Solvent/Antisolvent Method: This involves dissolving the peptide in a "good" solvent and then slowly introducing an "antisolvent" in which the peptide is insoluble. This change in solvent composition reduces the peptide's solubility, leading to precipitation and, under controlled conditions, crystallization.

Cooling Crystallization: For peptides whose solubility is highly dependent on temperature, slowly cooling a saturated solution can induce crystallization.

The choice of solvent is critical and often requires screening various options. For dipeptides, mixtures of water and organic solvents like methanol, ethanol, or acetone (B3395972) are frequently employed. nih.govacs.org

Crystallization of this compound Conjugates:

The crystallization of this compound when conjugated to other molecules, such as linkers for radiopharmaceuticals or other bioactive agents, presents additional challenges. ebi.ac.ukacs.org These conjugates are often larger, more flexible, and may have different solubility profiles than the parent dipeptide.

Strategies for crystallizing such conjugates include:

Co-crystallization: This involves crystallizing the conjugate in the presence of a binding partner or a co-former molecule that can help stabilize a single conformation and facilitate the formation of a well-ordered crystal lattice. nih.gov

Use of Additives and Precipitants: A wide range of precipitants, such as polyethylene (B3416737) glycols (PEGs) of various molecular weights, and salts like ammonium (B1175870) sulfate, are screened to find conditions that favor crystallization over amorphous precipitation. peptide.com

Solid-Phase Synthesis and Purification: Ensuring the high purity of the conjugate is crucial. Techniques like solid-phase peptide synthesis (SPPS) are often used to create the conjugate, followed by rigorous purification to remove impurities that could inhibit crystallization. royalsocietypublishing.orgacs.org

For example, studies on phosphinic dipeptide analogues show that even complex diastereomeric mixtures can sometimes be separated into pure forms by crystallization or chromatography, highlighting the importance of this step. mdpi.com

A summary of typical crystallization conditions for related methionyl-dipeptides is presented below.

| Dipeptide | Solvent System | Method | Temperature | Outcome |

| Gly-Met | Methanol | Slow Evaporation | Room Temperature | Colorless Plates |

| Met-Gly | Methanol | Slow Evaporation | Room Temperature | Large Colorless Needles |

| L-Met-L-Tyr | Ethanol/Water | Slow Evaporation | Room Temperature | Monohydrate Crystals |

Structural Refinement and Model Validation

Once diffraction data are collected from a crystal, the raw data must be processed to generate a three-dimensional electron density map. An atomic model is then built into this map and subjected to a rigorous process of refinement and validation to ensure its accuracy and reliability. iucr.orgCurrent time information in Bangalore, IN.

Structural Refinement:

Refinement is an iterative process that aims to improve the agreement between the experimentally observed diffraction data (structure factors) and those calculated from the atomic model. iucr.org This is typically achieved by minimizing the crystallographic R-factor and its cross-validation counterpart, R-free. rcsb.org

R-work (or R-factor): This value measures the agreement between the observed structure factor amplitudes and the amplitudes calculated from the refined model. Lower values indicate a better fit.

R-free: This is calculated similarly to R-work but using a small subset of reflections (typically 5-10%) that were not included in the refinement process. A low R-free that is close to the R-work value indicates that the model is not "over-fit" to the data and has good predictive power. rcsb.org

The refinement process adjusts atomic coordinates, thermal displacement parameters (B-factors), and occupancies to achieve the best possible fit to the electron density map while maintaining chemically sensible geometry. nih.gov

Model Validation:

Key validation metrics include:

Ramachandran Plot Analysis: This plot visualizes the backbone conformational angles (phi, ψ) for each amino acid residue. For dipeptides, these angles are expected to fall within well-defined "favored" or "allowed" regions of the plot, which correspond to sterically permissible conformations. nih.govresearchgate.netwikipedia.org Outliers in the "disallowed" regions can indicate errors in the model.

Stereochemical Parameters: The model's covalent geometry, including bond lengths and angles, is compared against ideal values derived from high-resolution small-molecule crystal structures. nih.gov Significant deviations can signal errors.

All-Atom Contact Analysis: This identifies any steric clashes where atoms are modeled too close to each other, which is physically unrealistic. The "clashscore" provided by MolProbity is a common metric. nih.gov

Flack Parameter: For structures in non-centrosymmetric space groups, the Flack parameter is calculated to confirm the absolute configuration of the chiral centers in the molecule. nih.gov A value close to zero confirms the correct enantiomer has been modeled.

The table below presents representative crystallographic data and refinement statistics for the dipeptide L-methionyl-L-glycine (Met-Gly), which serves as a proxy for what would be expected for a high-quality structure of this compound.

| Parameter | Value (for Met-Gly) | Description |

| Empirical Formula | C₇H₁₄N₂O₃S | Chemical formula of the molecule. |

| Formula Weight | 206.26 | Molecular weight in g/mol . |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 5.4856 Å, b = 9.8037 Å, c = 17.8494 Å | The lengths of the unit cell axes. |

| Resolution | 0.70 Å | A measure of the level of detail in the diffraction data. |

| R-work | 0.023 | A measure of the agreement between the model and the experimental data. |

| R-free | 0.061 | A cross-validation metric to check for overfitting of the model. |

| Ramachandran Favored | N/A (dipeptide) | For larger proteins, this would be >98%. For a dipeptide, the specific φ/ψ angles are evaluated. |

| Clashscore | N/A (from source) | A low clashscore (e.g., <10) is desirable. |

| Flack Parameter | 0.011 (11) | Confirms the correct absolute stereochemistry. |

Table based on data for Met-Gly from nih.goviucr.org

By employing these rigorous crystallization and validation strategies, a highly accurate and reliable three-dimensional model of this compound and its conjugates can be determined, providing essential insights for further research and application.

Biochemical and Biological Research Roles of Methionylisoleucine in Non Human Systems

Occurrence and Metabolism as a Metabolic Intermediate

As a dipeptide, methionylisoleucine is a fundamental building block of proteins and can appear as a transient molecule during metabolic processes involving protein turnover.

This compound is recognized as a dipeptide that can result from the incomplete breakdown of dietary or endogenous proteins during digestion and catabolism. hmdb.ca Proteins are polymers composed of amino acids linked by peptide bonds. webmd.com The digestive process, involving enzymes such as proteases and peptidases, aims to hydrolyze these bonds to release free amino acids for absorption and utilization. webmd.comwaters.com

However, this process is not always 100% efficient, leading to the formation of small peptides, including dipeptides and tripeptides, as intermediate products. hmdb.ca this compound is one such dipeptide, formed when the peptide bond between a methionine and an isoleucine residue within a protein sequence is not immediately cleaved. hmdb.ca These dipeptides are typically short-lived intermediates, destined for further hydrolysis into their constituent amino acids before being used in metabolic pathways. hmdb.ca While most dietary proteins from animal sources are "complete," meaning they contain all nine essential amino acids including methionine and isoleucine, plant-based proteins can have limiting amounts of certain amino acids. webmd.comonepeloton.comverywellhealth.com For instance, legumes are often low in methionine, while grains can be low in lysine. healthline.com The specific dipeptides generated during digestion are thus dependent on the amino acid sequence of the source protein.

The study of metabolites in biological systems, or metabolomics, employs advanced analytical techniques to identify and quantify a wide array of small molecules. In plant metabolomics, techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to create comprehensive metabolic profiles. nih.gov

Within this context, the metabolism of sulfur-containing amino acids like methionine and branched-chain amino acids like isoleucine is of significant interest, particularly in understanding plant responses to abiotic stress. nih.govnih.govfrontiersin.org Research has shown that the metabolic pathways of threonine, methionine, and isoleucine are efficiently interconnected in plants. nih.govfrontiersin.orgscispace.com For example, under conditions of carbon starvation or other stresses, an increase in proteolysis is observed, leading to a rise in most amino acids to be used as alternative respiratory substrates. nih.gov Methionine itself is a crucial precursor for the synthesis of vital metabolites in plants. nih.govresearchgate.net

While direct identification and quantification of the dipeptide this compound in plant matrices are not extensively documented in readily available literature, the known metabolic interplay and catabolism of proteins containing both residues strongly suggest its transient existence. nih.govnih.govfrontiersin.org The analytical methods used in plant metabolomics are capable of detecting such dipeptides, but their low concentration and transient nature make them challenging targets unless specifically sought.

Dipeptides such as this compound are ultimately broken down into their constituent amino acids by enzymes called peptidases. This enzymatic hydrolysis is a crucial final step in protein digestion and turnover. waters.com The process involves the cleavage of the peptide bond linking methionine and isoleucine. Various peptidases, with differing specificities, can catalyze this reaction. For instance, broad-spectrum proteases and peptidases are used in industrial applications to hydrolyze proteins from sources like blood cells into smaller, more functional peptides and free amino acids. nih.gov

In biological systems, aminoacyl-tRNA synthetases, enzymes responsible for attaching amino acids to their corresponding tRNAs for protein synthesis, also possess proofreading or "editing" mechanisms to prevent errors. nih.gov These editing functions can involve the hydrolysis of misactivated amino acids or mischarged tRNAs. For example, leucyl-tRNA synthetase (LeuRS), which normally binds leucine (B10760876), can mistakenly activate structurally similar amino acids like isoleucine and methionine. Yeast cytoplasmic LeuRS demonstrates a robust editing activity that efficiently hydrolyzes tRNA mischarged with isoleucine, showcasing a highly specific enzymatic cleavage process related to these amino acids. nih.gov This highlights the existence of precise enzymatic machinery capable of recognizing and cleaving bonds involving these specific amino acid residues.

Identification and Quantification in Biological Matrices of Non-Human Organisms (e.g., plant metabolomics)

Strategic Incorporation in Peptide Engineering and Conjugates

The unique properties of the this compound sequence have been leveraged in the field of peptide engineering for the design of specialized research tools, particularly as a cleavable linker in animal models.

A significant application of the this compound dipeptide is its use as a cleavable linker in the design of radiopharmaceuticals. nih.gov In the development of agents for Positron Emission Tomography (PET) imaging, a major challenge is often high background signal resulting from the accumulation of the radiolabeled agent in non-target organs, such as the kidneys. nih.gov

To address this, researchers have engineered exendin-4 (B13836491) analogues, which target the glucagon-like peptide-1 receptor (GLP-1R) for imaging insulinomas, by incorporating a this compound (Met-Ile) linker. nih.gov The rationale is that this linker can be cleaved by peptidases in the kidneys, allowing the radioactive component to be cleared more rapidly from the organ, thereby reducing local radiation dose and improving the tumor-to-kidney signal ratio. nih.gov

In a study using a nude mouse model with insulinoma tumors, exendin-4 analogues were conjugated with chelators (NOTA or DOTA) via a Met-Ile linker. nih.gov The biodistribution of these new analogues was compared to their counterparts without the linker. The results demonstrated a significant reduction in kidney uptake for the Met-Ile-containing compounds. nih.gov

| Compound | Time Post-Injection (p.i.) | Kidney Uptake (%IA/g) | Tumor Uptake (%IA/g) | Tumor-to-Kidney Ratio |

|---|---|---|---|---|

| [68Ga]Ga-NOTA-exendin-4 | 4 h | 128 ± 10 | 24.9 ± 9.3 | 0.2 ± 0.0 |

| [68Ga]Ga-NOTA-MI-exendin-4 | 4 h | 34.2 ± 4.2 | 25.0 ± 8.0 | 0.8 ± 0.3 |

| [177Lu]Lu-DOTA-exendin-4 | 24 h | 99.3 ± 9.2 | 11.3 ± 2.0 | 0.11 ± 0.02 |

| [177Lu]Lu-DOTA-MI-exendin-4 | 24 h | 39.4 ± 6.3 | 7.8 ± 1.5 | 0.20 ± 0.04 |

| [177Lu]Lu-DOTA-exendin-4 | 72 h | 45.8 ± 3.9 | N/A | N/A |

| [177Lu]Lu-DOTA-MI-exendin-4 | 72 h | 13.0 ± 2.5 | N/A | N/A |

The data clearly show that the inclusion of the this compound linker led to a 2- to 3-fold reduction in kidney retention and an improved tumor-to-kidney ratio, highlighting its effectiveness as a cleavable linker in an animal model. nih.gov

The constituent amino acids of this compound are important in the design of various peptide analogs intended to have enhanced stability or novel functions.

Peptide Mimetics and Structural Analogs: Peptide mimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties, such as resistance to enzymatic degradation. The hydrophobic nature of both methionine and isoleucine makes them key components in certain structural motifs. google.comnih.gov For instance, the Isoleucine-Phenylalanine-Methionine (IFM) motif has been identified as critical for the inactivation of sodium channels, and peptide mimetics containing this sequence can be used as research tools to probe channel function. nih.govrupress.org The design of such mimetics relies on the specific properties of these amino acid residues to achieve the desired biological interaction. nih.gov

Retro-Inverso Peptides: To increase the stability of peptides against proteolytic degradation, they can be synthesized as retro-inverso isomers. google.comlifetein.com This involves reversing the sequence of the peptide and using D-amino acids instead of the natural L-amino acids. google.comlifetein.com This modification results in a peptide that can maintain the spatial orientation of its side chains, allowing it to potentially mimic the biological activity of the original L-peptide, but it is not recognized by standard proteases. lifetein.com A this compound sequence could thus be incorporated as D-isoleucyl-D-methionine within a larger peptide to confer high metabolic stability, a useful strategy in designing long-lasting peptide-based research probes. google.comlifetein.com

Formylated Peptides: In prokaryotes, protein synthesis is initiated with a modified amino acid, N-formylmethionine (fMet). wikipedia.org This formylation of the N-terminal methionine is catalyzed by methionyl-tRNA formyltransferase. wikipedia.orgnih.gov Recent research has shown that formylation can significantly impact the properties of the methionine residue. Specifically, the formylation of an N-terminal methionine that has been oxidized enhances its subsequent enzymatic reduction by methionine sulfoxide (B87167) reductases (Msrs). pnas.orgresearchgate.net Therefore, in the context of peptide engineering, a peptide beginning with a this compound sequence could be synthesized with an N-terminal formylated methionine (fMet-Ile-...). This modification could be used in non-human systems to study the interplay between N-terminal modification, oxidation, and protein repair or degradation pathways. nih.govpnas.org

This compound as a Cleavable Linker in Designed Peptides (e.g., Radiopharmaceutical Analogues in Animal Models)

Investigation in Cellular Processes (Excluding Human Clinical Contexts)

The direct investigation of the dipeptide this compound in specific non-human cellular processes is not extensively documented in publicly available research. However, by examining the roles of dipeptides and its constituent amino acids, methionine and isoleucine, we can infer potential areas of influence.

Potential Role in Apoptotic Pathways and Cellular Recycling Mechanisms

While direct studies on this compound's effect on apoptosis are lacking, broader research on dipeptides and related molecules suggests potential involvement. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis in multicellular organisms mdpi.com. In non-human systems, this process is also fundamental for development and removing damaged cells harvard.edu. The intrinsic pathway of apoptosis involves the release of mitochondrial components, a process regulated by the BCL-2 family of proteins mdpi.comharvard.edu.

Dipeptides, as products of protein degradation, can accumulate under cellular stress, a condition often linked with apoptosis and autophagy researchgate.net. Autophagy is a cellular recycling process that degrades and clears damaged organelles and protein aggregates, a function essential for cellular health biorxiv.orgnih.gov. In the plant Arabidopsis thaliana, the accumulation of dipeptides in response to heat stress has been shown to be dependent on autophagy, indicating a close relationship between protein breakdown, dipeptide levels, and stress response pathways researchgate.netresearchgate.net. Some dipeptide repeats have been found to inhibit starvation-induced autophagy in cellular models nih.gov. For instance, an anti-inflammatory dipeptide has been shown to protect against cerebral ischemia-induced injury by blocking apoptosis nih.gov.

Given that this compound is a product of protein catabolism, its levels could potentially rise during cellular stress, which might influence apoptotic or autophagic signaling. However, without direct experimental evidence, this remains speculative.

Influence on Non-Human Receptor Interactions or Signaling Cascades (if part of larger peptides)

Specific receptors for the dipeptide this compound have not been identified. However, peptides play crucial roles as signaling molecules in various non-human systems by interacting with specific receptors. Invertebrate model systems, for example, have been instrumental in understanding neuropeptide signaling nih.govresearchgate.net.

Research in the amphioxus, an invertebrate providing a model for the transition to vertebrates, has identified GnRH-like peptides that activate specific G-protein coupled receptors oup.com. In insects, neuropeptides are key modulators of physiological processes like feeding behavior nih.gov. For instance, Peptide-histidine-isoleucine (PHI) and its human analogue, peptide-histidine-methionine (PHM), are part of a larger family of structurally related peptides that exert their effects through specific receptors plos.org.

If this compound were a component of a larger peptide, it could contribute to the binding affinity and specificity of that peptide for its receptor. The side chains of both methionine and isoleucine are hydrophobic, which could be critical for interactions within the binding pocket of a receptor. However, there is currently no direct evidence of a larger, naturally occurring peptide in non-human systems where a this compound motif is critical for receptor binding or signaling.

Role in Microbial Interactions and Ecophysiology

The exchange and perception of small molecules, including amino acids and dipeptides, are fundamental to microbial life. These molecules can act as nutrients, signals, and cues in complex microbial communities.

Possible Involvement in Bacterial Metabolism or Stress Response

Amino acids like methionine and isoleucine are crucial for bacterial growth and can be involved in syntrophic relationships where one organism provides a nutrient for another pnas.orgnih.gov. The biosynthesis of these amino acids can be costly, and their exchange can foster cooperative interactions within a microbial community pnas.orgfrontiersin.org. Bacteria possess transport systems, such as dipeptide permeases (Dpp), to internalize dipeptides from the environment, which are then cleaved into amino acids for use in metabolism or protein synthesis nih.govfrontiersin.organnualreviews.org.

A study on Brassica oleracea (broccoli) revealed that colonization of the plant's roots by certain Paraburkholderia species led to systemic changes in the plant's metabolome, including the accumulation of this compound in the shoots. This suggests a role for this dipeptide in the complex chemical interplay between plants and their associated microbes.

Bacteria have evolved sophisticated stress responses to survive in fluctuating environments, and these are often linked to nutrient availability nih.govoncotarget.com. The stringent response, for instance, is a widespread bacterial stress response triggered by nutrient limitation nih.gov. While a direct role for this compound in bacterial stress responses has not been documented, the availability of its constituent amino acids is critical.

Effects on Biofilm Formation or Dispersal in Microbial Communities (if this compound specific)

Biofilm formation is a key strategy for bacterial survival and involves complex signaling and structural components. While there is no specific research on the effect of this compound on biofilms, the metabolism of its constituent amino acids can be important. For example, studies have shown that methionine biosynthesis is crucial for biofilm formation in some pathogenic bacteria.

Dipeptides have been suggested to play a role as mediators in root colonization processes like biofilm formation researchgate.net. Given that this compound is detected in plants responding to microbial colonization, it is plausible that it could be perceived by bacteria and influence their behavior, including biofilm dynamics. However, this hypothesis requires experimental validation.

Future Perspectives and Methodological Innovations in Methionylisoleucine Research

Development of Next-Generation Synthetic Strategies for Complex Dipeptides

The synthesis of dipeptides like methionylisoleucine has traditionally relied on chemical methods, which are often multi-step processes requiring the use of protecting groups and leading to significant waste. americanpeptidesociety.org However, the field is rapidly advancing, with several next-generation strategies emerging to create more efficient, sustainable, and complex dipeptide synthesis routes.

Chemical Synthesis Advancements: Solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) remain foundational techniques. acs.orgmdpi.com Recent innovations are significantly improving their efficiency for dipeptides. These include:

Advanced Resin Matrices: High-performance resins, such as ChemMatrix®, are being used to improve solvation and reduce steric hindrance, which is particularly beneficial for synthesizing hydrophobic sequences. mdpi.com

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides, derived from serine, threonine, or cysteine, can disrupt aggregation during synthesis, leading to higher yields and purity. mdpi.complos.org

Automated and Continuous-Flow Synthesis: Automated synthesizers and continuous-flow systems, for both SPPS and LPPS, are accelerating the synthesis process, improving reproducibility, and allowing for easier scale-up. researchgate.netnih.gov Tag-assisted liquid-phase synthesis (TAPS) is a hybrid approach that combines the benefits of both SPPS and LPPS, offering a highly efficient and scalable alternative. mdpi.com

Enzymatic and Chemoenzymatic Synthesis: A major shift towards "green chemistry" has spurred the development of enzymatic and chemoenzymatic synthesis methods. These approaches offer high stereoselectivity and milder reaction conditions, often eliminating the need for complex protection and deprotection steps. rsc.org

Enzymatic Synthesis: Utilizes enzymes like proteases or newly discovered ligases to catalyze the formation of the peptide bond. americanpeptidesociety.orgnih.gov This can be performed in aqueous media or on solid supports, with studies showing high yields for specific dipeptide formations. acs.orgresearchgate.net

Chemoenzymatic Peptide Synthesis (CEPS): This hybrid method combines the flexibility of chemical synthesis with the specificity of enzymatic ligation. ahajournals.orgnih.gov It is particularly useful for producing complex or modified dipeptides that are challenging to create through purely chemical or biological routes. rsc.org

These evolving synthetic strategies are not only making the production of this compound more efficient and sustainable but are also enabling the creation of more complex dipeptide analogues with potentially enhanced biological activities.

| Synthesis Strategy | Description | Key Innovations |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a solid resin support. | Advanced resins (e.g., ChemMatrix®), pseudoproline dipeptides, automated flow synthesizers. mdpi.complos.org |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis of peptides in solution, allowing for easier purification of intermediates. | Soluble tags (Tag-Assisted LPPS), continuous-flow automation. mdpi.comacs.org |

| Enzymatic Synthesis | Use of enzymes (e.g., proteases, ligases) to form peptide bonds in aqueous media. | Engineered enzymes, solid-support catalysis, optimized reaction conditions. rsc.orgacs.orgresearchgate.net |

| Chemoenzymatic Synthesis (CEPS) | A hybrid approach combining chemical synthesis of peptide fragments with enzymatic ligation. | Ligation of unprotected peptide segments, synthesis of complex and cyclic peptides. ahajournals.orgnih.gov |

Advancements in High-Throughput Screening and Combinatorial Library Approaches

Identifying the novel biological functions of this compound and its analogues requires powerful screening methodologies. High-throughput screening (HTS) of combinatorial peptide libraries has become an indispensable tool for exploring the vast chemical space of dipeptides and identifying those with desired biological activities. americanpeptidesociety.orgtechnologynetworks.comamericanpharmaceuticalreview.com

Combinatorial Library Synthesis: The creation of dipeptide libraries, where methionine or isoleucine is paired with a diverse range of other amino acids (including non-canonical ones), is the first step. The "split-mix" synthesis approach is a common method used in solid-phase synthesis to generate vast libraries where each bead contains a unique peptide sequence. americanpeptidesociety.orgwikipedia.org

Screening Platforms: Several advanced platforms are available to screen these libraries for specific functions:

Peptide Microarrays: These arrays involve immobilizing thousands of different dipeptides on a solid surface, allowing for the simultaneous screening of interactions with target proteins or cells. news-medical.net This method is particularly useful for identifying ligands for cell surface receptors. mdpi.com

Display Technologies: Phage display and mRNA display are powerful techniques where libraries of peptides are expressed on the surface of bacteriophages or linked to their encoding mRNA, respectively. mdpi.comtechnologynetworks.com This physical link between phenotype (the peptide) and genotype (the encoding nucleic acid) allows for rapid selection and identification of high-affinity binders from libraries containing billions of variants. mdpi.com

Affinity Selection with Mass Spectrometry (AS-MS): This barcode-free technology enables the screening of ultra-large synthetic libraries (over 100 million compounds) by combining affinity selection against a target with highly sensitive mass spectrometry for identification. acs.org